OUL35 derivative 32 -

OUL35 derivative 32

Catalog Number: EVT-5952139
CAS Number:
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    One study describes the synthesis of fasiglifam (TAK-875), a potent and selective agonist of the free fatty acid receptor 1 (FFA1), which shares the 4-[(2-Fluorobenzyl)oxy]benzamide core structure. This study focuses on exploring modifications to the periphery of the fasiglifam core while maintaining the 4-[(2-Fluorobenzyl)oxy]benzamide moiety. []

Mechanism of Action (FFA1 Agonist)

    Fasiglifam, containing the 4-[(2-Fluorobenzyl)oxy]benzamide core, exerts its therapeutic effect by activating FFA1, a G protein-coupled receptor highly expressed in pancreatic beta cells. []

    • Glucose-dependent insulin secretion: This occurs through a complex signaling cascade involving the Gq/11 protein, phospholipase C, and intracellular calcium mobilization. []

Applications (FFA1 Agonist)

4-[(2-Fluorobenzyl)oxy]benzamide, as a core structural component of fasiglifam and its analogs, has potential applications in treating type 2 diabetes. []

  • FFA1 Agonists as Antidiabetic Agents: FFA1 agonists like fasiglifam have shown promising results in preclinical and clinical studies for the treatment of type 2 diabetes. [] These compounds offer several advantages over existing therapies, including:

    (R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465)

    Compound Description: VU0424465 is a potent and selective metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) . It demonstrates efficacy in preclinical models of NMDA hypofunction and cognitive enhancement . VU0424465 exhibits unique pharmacological properties compared to other mGlu5 PAMs, including inducing mGlu5 desensitization in both recombinant cells and neurons .

    N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (VU0360172)

    Compound Description: Similar to VU0424465, VU0360172 acts as a potent and selective mGlu5 PAM . It exhibits efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models, suggesting antipsychotic-like activity .

    1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

    Compound Description: DPFE functions as a potent and selective mGlu5 PAM . It shows efficacy in preclinical models of NMDA hypofunction and cognitive enhancement . DPFE demonstrates a unique profile in inducing or potentiating mGlu5 desensitization depending on the cellular context .

    ((4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone) (VU0409551)

    Compound Description: VU0409551 is another potent and selective mGlu5 PAM . It exhibits activity in modulating mGlu5 signaling and receptor regulatory processes, highlighting its potential for therapeutic development.

    3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    (S)-Raxatrigine ((5R)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-L-prolinamide)

    Compound Description: Raxatrigine is a sodium channel blocker initially developed as a central NaV1.3 blocker . Subsequent research explored its potential as a peripheral NaV1.7 blocker for treating neuropathic pain .

    Properties

    Product Name

    OUL35 derivative 32

    IUPAC Name

    4-[(2-fluorophenyl)methoxy]benzamide

    Molecular Formula

    C14H12FNO2

    Molecular Weight

    245.25 g/mol

    InChI

    InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17)

    InChI Key

    ARHAVVDXPGTLBI-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F

    Canonical SMILES

    C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.